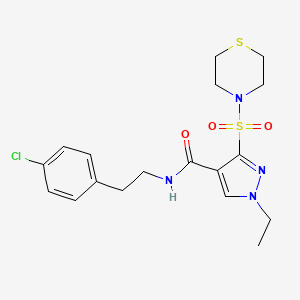

N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-1-ethyl-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4O3S2/c1-2-22-13-16(17(24)20-8-7-14-3-5-15(19)6-4-14)18(21-22)28(25,26)23-9-11-27-12-10-23/h3-6,13H,2,7-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZQFVDUPHYVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)NCCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₂ClN₃O₂S

- Molecular Weight : 253.69 g/mol

- CAS Number : 30720-25-3

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of nucleosidase enzymes, which are crucial for bacterial survival.

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Emerging research suggests that pyrazole derivatives may possess anticancer properties. In vitro studies have indicated that certain pyrazole compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins . This potential makes them candidates for further investigation in cancer therapy.

Case Study 1: Antibacterial Efficacy

In a study conducted by Siu et al. (2008), a related pyrazole derivative demonstrated significant inhibitory activity against Staphylococcus aureus. The study utilized a series of in vitro assays to test the compound's effectiveness, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Mechanisms

A study published in MDPI highlighted the anti-inflammatory mechanisms of pyrazole derivatives. The researchers found that these compounds significantly reduced inflammation markers in animal models of arthritis. The reduction in cytokine levels was attributed to the inhibition of NF-kB signaling pathways .

Summary of Research Findings

Scientific Research Applications

The compound has been investigated for its biological properties, particularly its antimicrobial and anticancer activities. Research indicates that pyrazole derivatives often exhibit significant biological activities due to their ability to interact with various biological targets.

Antimicrobial Activity

Studies have shown that compounds similar to N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide possess antimicrobial properties against a range of pathogens. For instance, derivatives of pyrazoles have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Research suggests that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its efficacy against multiple cancer cell lines, indicating promising therapeutic prospects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrazole ring followed by the introduction of the thiomorpholino sulfonyl group.

Synthetic Route

A general synthetic route may include:

- Formation of the pyrazole core through a condensation reaction.

- Introduction of the chlorophenethyl group via electrophilic substitution.

- Addition of the thiomorpholinosulfonyl moiety through nucleophilic substitution or coupling reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Potential Therapeutic Applications

Given its biological activity, this compound holds potential for development into therapeutic agents:

Drug Development

The compound's unique structure may allow for modifications that enhance its pharmacological profiles, making it a candidate for drug development in treating infections or cancers resistant to current therapies.

Future Research Directions

Ongoing research is needed to fully elucidate the mechanisms underlying its biological activity and to explore its efficacy in vivo. Studies focusing on structure-activity relationships (SAR) could provide insights into optimizing its therapeutic potential.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Carboxamide Derivatives

Structural and Functional Group Variations

The compound’s activity profile can be inferred through comparisons with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

Pharmacokinetic and Physicochemical Properties

- Solubility: Sulfonamide groups (e.g., thiomorpholinosulfonyl) generally enhance water solubility compared to non-polar substituents like trifluoromethyl or thiophene.

- Steric Effects: The thiomorpholinosulfonyl group’s larger size may reduce off-target interactions compared to smaller substituents like methylthio () or pyridylmethyl ().

Key Research Findings and Implications

- Diverse Applications : Pyrazole carboxamides exhibit versatility, with substituents dictating activity across receptor antagonism, antimicrobial action, and metabolic modulation.

- Thiomorpholinosulfonyl Advantage: This group’s combination of sulfonamide polarity and thiomorpholine’s conformational flexibility may offer a unique balance of solubility and target engagement, distinguishing the target compound from morpholino or simple sulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.